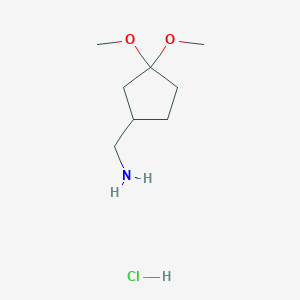

![molecular formula C10H20ClNO2 B2861404 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride CAS No. 154602-53-6](/img/structure/B2861404.png)

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, commonly referred to as EHMC, is an organic compound . It has a molecular weight of 221.73 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-((ethylamino)methyl)cyclohexane-1-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 221.73 .Applications De Recherche Scientifique

Hydrogen Bonding in Anticonvulsant Enaminones

A study on anticonvulsant enaminones, including derivatives of cyclohexanecarboxylic acid, reveals insights into hydrogen bonding patterns. These compounds, including variations like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, exhibit hydrogen bonds forming infinite chains of molecules. This understanding is crucial for designing new anticonvulsant drugs and understanding their interactions at the molecular level (Kubicki, Bassyouni, & Codding, 2000).

Tranexamic Acid Derivatives for Enhanced Absorption

Derivatives of tranexamic acid, closely related to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, have been synthesized for better absorption. These derivatives, including 1-[(Ethoxycarbonyl)oxy]ethyl trans-4-(amino-methyl)cyclohexanecarboxylate hydrochloride, show improved absorption compared to tranexamic acid itself. This research is pivotal in developing drugs with enhanced bioavailability (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Polyesters with Functional Cyclic Esters

Research on the synthesis and polymerization of new cyclic esters, including those with functional groups like hydroxyl, bishydroxyl, amino, and carboxyl, has significant implications. Cyclohexanone derivatives, similar in structure to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, are integral in this process. This study is crucial for the development of hydrophilic aliphatic polyesters with potential applications in biomedical and environmental fields (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Aromatic Polyamides with Cyclohexane Structure

A study on the synthesis of aromatic polyamides containing the cyclohexane structure provides insights into new materials with enhanced thermal and chemical properties. These polyamides, derived from compounds structurally related to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, show potential for various industrial applications due to their solubility and film-forming properties (Hsiao, Yang, Wang, & Chuang, 1999).

ACE Inhibitors from Cyclohexanedicarboxylic Acid Derivatives

Research on monoamidic derivatives of cyclohexanedicarboxylic acids, similar to 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, explores their potential as angiotensin-converting enzyme (ACE) inhibitors. These compounds provide new structural insights for developing ACE inhibitors with different mechanisms of action and improved efficacy (Turbanti, Cerbai, Di Bugno, Giorgi, Garzelli, Criscuoli, Renzetti, Subissi, Bramanti, & DePriest, 1993).

Safety And Hazards

Propriétés

IUPAC Name |

4-(ethylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJYIFSYCNRFQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCC(CC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)

![10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2861326.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2861331.png)

![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)

![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)

![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2861338.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)